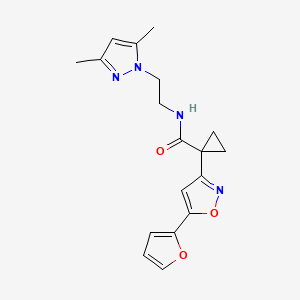

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-12-10-13(2)22(20-12)8-7-19-17(23)18(5-6-18)16-11-15(25-21-16)14-4-3-9-24-14/h3-4,9-11H,5-8H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATWTTBEMZOSJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities. The structure consists of a pyrazole moiety linked to an isoxazole, which are both known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂ |

| Molecular Weight | 306.33 g/mol |

| IUPAC Name | This compound |

1. Anti-inflammatory Activity

Research indicates that compounds containing pyrazole and isoxazole moieties exhibit significant anti-inflammatory effects. In vitro studies have shown that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

The compound's structural elements suggest potential anticancer activity. A study focused on vicinal diaryl-substituted isoxazole and pyrazole derivatives demonstrated moderate to good antiproliferative activities against various cancer cell lines, including hepatocellular carcinoma and breast cancer . The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways related to this compound remain to be fully elucidated.

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well documented. Compounds similar in structure to this compound have shown efficacy against a range of bacteria and fungi. For example, studies have highlighted significant inhibition against E. coli and Aspergillus niger, with some derivatives achieving over 90% inhibition at specific concentrations .

Case Studies

Several case studies have been conducted to explore the biological activities of pyrazole and isoxazole derivatives:

- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cytokine production in vitro. The most effective compounds showed IC50 values in the low micromolar range .

- Anticancer Evaluation : A panel of isoxazole-pyrazole hybrids was evaluated against various cancer cell lines, revealing promising results in terms of cell viability reduction and apoptosis induction .

- Antimicrobial Screening : Compounds were screened against standard bacterial strains using disk diffusion methods, demonstrating significant zones of inhibition compared to control antibiotics .

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Research has indicated that compounds containing pyrazole and isoxazole moieties exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various tumor cell lines by interfering with specific signaling pathways involved in cell proliferation and survival .

2. Antimicrobial Properties

Several studies have highlighted the antimicrobial effects of pyrazole-based compounds against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

3. Anti-inflammatory Effects

Compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory cytokines and reduce the activity of enzymes involved in inflammatory responses .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. A notable method includes:

- One-Pot Synthesis: A recent study demonstrated a one-pot synthesis approach where multiple reactants are combined to form the desired compound efficiently. This method minimizes reaction times and enhances yield, making it favorable for large-scale production .

Case Studies

Case Study 1: Anticancer Activity

In a study published in 2021, researchers synthesized several pyrazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results showed that specific modifications to the pyrazole structure significantly enhanced cytotoxicity, indicating the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of pyrazole derivatives, revealing that certain compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This underscores the versatility of pyrazole compounds in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compounds in (3a–3p) are pyrazole-4-carboxamides with chloro, cyano, and aryl substituents. While they share the carboxamide and pyrazole backbone with the target compound, critical differences include:

- Core Structure : The target compound contains a cyclopropane ring fused to the carboxamide, whereas analogs in use a linear pyrazole-carboxamide scaffold .

- Substituents: The target’s furan-isoxazole and ethyl-pyrazole groups contrast with the chloro, cyano, and aryl groups in 3a–3p. These differences likely influence electronic properties, solubility, and steric effects.

- Synthesis : The target compound’s synthesis may require cyclopropanation and isoxazole-furan coupling steps, whereas analogs in were synthesized via EDCI/HOBt-mediated amidation of pre-functionalized pyrazoles .

Table 1: Key Properties of Pyrazole Carboxamide Analogs (3a–3e) from

| Compound | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H-NMR, MS) |

|---|---|---|---|---|

| 3a | R1 = Ph, R2 = Ph | 68 | 133–135 | δ 8.12 (s, 1H), MS: 403.1 [M+H]+ |

| 3b | R1 = 4-Cl-Ph, R2 = Ph | 68 | 171–172 | δ 8.12 (s, 1H), MS: 437.1 [M+H]+ |

| 3c | R1 = Ph, R2 = 4-Me-Ph | 62 | 123–125 | δ 2.42 (s, 3H), MS: 417.1 [M+H]+ |

| 3d | R1 = 4-F-Ph, R2 = Ph | 71 | 181–183 | δ 7.21–7.51 (m), MS: 421.0 [M+H]+ |

| 3e | R1 = 4-Cl-Ph, R2 = 4-Cl-Ph | 66 | 172–174 | δ 12.88 (s, 1H), MS: 437.1 [M+H]+ |

Research Findings and Trends

Melting Points : Melting points correlate with molecular symmetry and polarity. For example, 3d (4-F-Ph) has a higher mp (181–183°C) than 3a (133–135°C), likely due to enhanced dipole interactions . The target’s bulky isoxazole-furan group could reduce crystallinity, lowering its mp relative to 3a–3e.

Spectroscopic Signatures : All analogs in show a characteristic singlet at δ 8.12 ppm for the pyrazole proton, while the target’s cyclopropane and isoxazole protons would produce distinct splitting patterns in ¹H-NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.